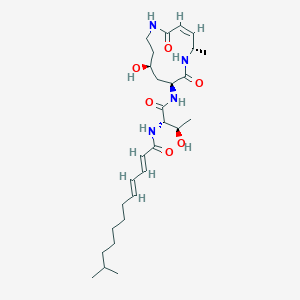
Cyclohexenecarbonitrile
Descripción general
Descripción
Cyclohexenecarbonitrile, also known as Cyclohexanecarbonitrile, is a chemical compound with the molecular formula C7H11N . It is used as a model substrate in rhodium-catalyzed direct ortho-arylation reactions of phenylazoles using arylboron reagents .
Molecular Structure Analysis
The Cyclohexanecarbonitrile molecule contains a total of 19 bonds. There are 8 non-H bonds, 1 multiple bond, 1 triple bond, 1 six-membered ring, and 1 nitrile (aliphatic) . The molecular weight is 109.16894 g/mol .Chemical Reactions Analysis
Cyclohexanecarbonitrile has been used as a model substrate in rhodium-catalyzed direct ortho-arylation reactions of phenylazoles using arylboron reagents . It’s also been used as a probe in the synthesis of an asymmetric, C-magnesiated nitrile .Physical And Chemical Properties Analysis
Cyclohexanecarbonitrile is a liquid with a refractive index of 1.4505. It has a boiling point of 75-76 °C/16 mmHg and a melting point of 11 °C. The density is 0.919 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Organic Chemistry - Preparation of Cyclohexene-1-carboxylic Acid
Summary of the Application
Cyclohexene-1-carbonitrile is used in the preparation of cyclohexene-1-carboxylic acid . This is a significant application in the field of organic synthesis, where the compound serves as a precursor for more complex molecules.
Method of Application or Experimental Procedure
The specific methods of application or experimental procedures for the conversion of Cyclohexene-1-carbonitrile to cyclohexene-1-carboxylic acid are not detailed in the sources. However, such transformations typically involve a series of organic reactions, possibly including hydrolysis of the nitrile group to form the carboxylic acid.
Results or Outcomes
The outcomes of this application are not quantitatively detailed in the sources. However, the successful transformation of Cyclohexene-1-carbonitrile to cyclohexene-1-carboxylic acid would be a significant outcome in the field of organic synthesis.
Organic Chemistry - Synthesis of Bicycle [3.1.0]hexane-1-carbonitrile
Summary of the Application
Cyclohexene-1-carbonitrile is used in the synthesis of bicycle [3.1.0]hexane-1-carbonitrile . This is a significant application in the field of organic synthesis, where the compound serves as a precursor for more complex molecules.
Method of Application or Experimental Procedure
The specific methods of application or experimental procedures for the conversion of Cyclohexene-1-carbonitrile to bicycle [3.1.0]hexane-1-carbonitrile are not detailed in the sources. However, such transformations typically involve a series of organic reactions, possibly including irradiation of cyclohexene-1-carbonitrile with the full arc of Hanovia 450-W lamp .
Results or Outcomes
The outcomes of this application are not quantitatively detailed in the sources. However, the successful transformation of Cyclohexene-1-carbonitrile to bicycle [3.1.0]hexane-1-carbonitrile would be a significant outcome in the field of organic synthesis.
Organic Chemistry - Rhodium-Catalyzed Direct Ortho -Arylation Reactions
Summary of the Application
Cyclohexene-1-carbonitrile has been used as a model substrate in rhodium-catalyzed direct ortho -arylation reactions of phenylazoles using arylboron reagents . This is a significant application in the field of organic synthesis, where the compound serves as a precursor for more complex molecules.
Method of Application or Experimental Procedure
The specific methods of application or experimental procedures for the use of Cyclohexene-1-carbonitrile in rhodium-catalyzed direct ortho -arylation reactions are not detailed in the sources. However, such transformations typically involve a series of organic reactions, possibly including the use of arylboron reagents .
Results or Outcomes
The outcomes of this application are not quantitatively detailed in the sources. However, the successful use of Cyclohexene-1-carbonitrile as a model substrate in rhodium-catalyzed direct ortho -arylation reactions would be a significant outcome in the field of organic synthesis.
Organic Chemistry - Synthesis of Asymmetric, C-Magnesiated Nitrile
Summary of the Application
Cyclohexene-1-carbonitrile has been used as a probe in the synthesis of an asymmetric, C-magnesiated nitrile . This is a significant application in the field of organic synthesis, where the compound serves as a precursor for more complex molecules.
Method of Application or Experimental Procedure
The specific methods of application or experimental procedures for the use of Cyclohexene-1-carbonitrile in the synthesis of an asymmetric, C-magnesiated nitrile are not detailed in the sources. However, such transformations typically involve a series of organic reactions, possibly including the use of magnesiated reagents .
Safety And Hazards
Propiedades
IUPAC Name |
cyclohexene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h4H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMWGXABXQTZRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101015401 | |
| Record name | 1-Cyclohexenecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101015401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexenecarbonitrile | |
CAS RN |
1855-63-6, 27456-25-3 | |
| Record name | 1-Cyclohexene-1-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1855-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclohexene-1-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001855636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexenecarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027456253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1855-63-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177484 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexenecarbonitrile | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Cyclohexenecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101015401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexenecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.868 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEXENECARBONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2E8HV5A42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI)](/img/structure/B159401.png)
![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B159409.png)



![Ethyl [(3-amino-2-pyridinyl)oxy]acetate](/img/structure/B159418.png)